N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide
Description
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a xanthene-based carboxamide derivative featuring a thiophen-3-ylmethyl substituent on the amide nitrogen. The xanthene core (a tricyclic structure with two benzene rings fused via an oxygen atom) provides rigidity and planar aromaticity, while the carboxamide group allows for functionalization to modulate physicochemical and biological properties.
Properties
IUPAC Name |
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19(20-11-13-9-10-23-12-13)18-14-5-1-3-7-16(14)22-17-8-4-2-6-15(17)18/h1-10,12,18H,11H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDNDRYTKKEVFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide typically involves the condensation of a thiophene derivative with a xanthene derivative. One common method is the reaction of thiophen-3-ylmethanol with 9H-xanthene-9-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Halogenated thiophenes, nitrothiophenes
Scientific Research Applications
Chemical Synthesis
Versatile Intermediate : This compound serves as a versatile intermediate in organic synthesis. It facilitates the creation of more complex molecules through various chemical reactions, including oxidation and substitution reactions, which can introduce new functional groups into the molecule.
Biological Applications
Bioactive Properties : N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide has shown potential as a bioactive molecule. It interacts with various biological targets and pathways, indicating its significance in biological research .
Medicinal Chemistry
Therapeutic Potential : Research suggests that this compound may have therapeutic properties, particularly in the development of drugs for anti-inflammatory and anticancer treatments. Its structural characteristics make it a candidate for further exploration in drug design .
Case Studies
- Anticancer Activity : A study indicated that derivatives similar to this compound exhibited significant anticancer activity by inducing apoptosis in cancer cells through mitochondrial pathways .
- Antimicrobial Efficacy : In vitro tests have shown that modifications of thiophene-containing compounds enhance their antifungal activity against strains like Candida albicans, suggesting structural variations could optimize their biological effects .
Industrial Applications
Material Development : The unique properties of this compound make it useful in developing new materials and chemical processes. Its fluorescent properties are particularly valuable in biological imaging applications .
Data Table: Comparison of Biological Activities
Mechanism of Action
The mechanism of action of N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The xanthene core can intercalate into DNA, affecting gene expression and cellular processes. Additionally, the compound’s ability to generate reactive oxygen species (ROS) can lead to oxidative stress and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Xanthene Carboxamide Derivatives
Structural and Physicochemical Properties
The substituent on the amide nitrogen significantly influences molecular weight, lipophilicity (logP), and solubility. Key comparisons include:
Table 1: Structural and Physicochemical Comparison
*logP values estimated via computational tools (e.g., XLogP3).
Key Observations:
Comparison with Non-Carboxamide Xanthene Derivatives
- Carboxyxanthones (e.g., 9-oxo-9H-xanthene-2-carboxylic acid): The carboxylic acid group increases acidity (pKa ~4.5), limiting cell permeability compared to carboxamides. Carboxyxanthones are often used as fluorescent probes or metal chelators .
- Xanthene-based Fluorophores (e.g., Calcium Green-1): These prioritize fluorescence properties over target binding, with modifications like stilbene chromophores for Ca²⁺ sensing. The carboxamide group in N-(thiophen-3-ylmethyl) derivatives may allow dual functionality (binding + signaling) .
Biological Activity
N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide is a compound that has garnered attention for its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a xanthene core, which is known for its stability and versatility in organic synthesis. The thiophene moiety contributes to its unique electronic properties, potentially enhancing its interaction with biological targets. This compound serves as a versatile intermediate in organic synthesis, facilitating the creation of more complex molecules with diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research indicates that it may modulate various biological pathways, including:
- Kinase Inhibition : Preliminary studies suggest that this compound may act on kinase targets, which are crucial in signaling pathways related to cell growth and proliferation. Kinases such as Haspin and PIM3 have been identified as potential targets .
- Anticancer Activity : The compound has shown promise in anticancer applications, particularly against acute leukemic T-cells. Its derivatives have been linked to significant cytotoxic effects on cancer cell lines, indicating potential therapeutic applications in oncology .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Target/Effect | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | Hep3B cancer cells | 5.46 | |
| Kinase inhibition | Haspin, PIM3 | Not specified | |
| Cytotoxicity | Acute leukemic T-cells | Not specified |
Case Studies
- Anticancer Studies : In a study focused on xanthone derivatives, this compound was evaluated for its cytotoxic effects against various cancer cell lines. The results indicated significant activity against Hep3B cells, with an IC50 value suggesting effective inhibition of cell proliferation .
- Kinase Target Network Analysis : A comprehensive analysis of the kinase target network revealed that compounds similar to this compound exhibit interactions with key kinases involved in cancer signaling pathways. This positions the compound as a potential lead for further drug development targeting these pathways .
Q & A
Q. What synthetic routes are recommended for N-(thiophen-3-ylmethyl)-9H-xanthene-9-carboxamide, and what critical parameters influence yield?
The synthesis typically involves coupling 9H-xanthene-9-carboxylic acid with 3-(aminomethyl)thiophene using carbodiimide-based coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts. Key parameters include:
- Temperature : Maintaining 0–5°C during coupling to minimize side reactions.
- Solvent choice : Anhydrous dichloromethane or DMF to stabilize intermediates.
- Reaction time : 12–24 hours for complete amide bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Yields range from 60–75% under optimized conditions .
Q. How can NMR spectroscopy confirm the structural integrity of this compound?
- 1H NMR : Key signals include the xanthene aromatic protons (δ 6.8–7.5 ppm, multiplet), thiophene protons (δ 7.2–7.4 ppm), and the methylene bridge (N-CH2-thiophene, δ 4.6 ppm, singlet).
- 13C NMR : The carboxamide carbonyl appears at δ 168–170 ppm. DEPT-135 confirms the absence of quaternary carbons in the methylene group.
- 2D techniques (HSQC/HMBC) : Correlate thiophene protons to the methylene group and carboxamide carbonyl, resolving regiochemical ambiguities .
Q. What crystallographic methods are suitable for resolving the compound’s structure, and how does SHELX software enhance refinement?
Single-crystal X-ray diffraction with SHELXL refinement is ideal. SHELXL handles high-resolution data and twinning via:
- Twin law matrices : For resolving pseudo-merohedral twinning.
- HKLF 5 format : For partitioning overlapping reflections. Key metrics: R1 < 0.05, wR2 < 0.12, and Flack parameter < 0.1 confirm absolute configuration .
Advanced Research Questions
Q. How do substituents on the thiophene moiety influence bioactivity and solubility?
Comparative studies of analogs (e.g., chloro, methoxy, or trifluoromethyl substituents) reveal:
| Substituent | LogP | Solubility (µg/mL) | IC50 (Cancer Cell Lines) |
|---|---|---|---|
| -H | 3.2 | 12.5 | 8.7 µM |
| -Cl | 3.8 | 5.3 | 4.2 µM |
| -OCH3 | 2.9 | 18.9 | 10.1 µM |
| Chloro groups enhance membrane permeability (↑LogP) but reduce solubility, while methoxy improves solubility via H-bonding . |
Q. Can transition metal-free catalytic methods reduce the carboxamide group, and what are the pharmacological implications?
Using potassium tert-butoxide and an abnormal N-heterocyclic carbene (NHC) catalyst, the amide is reduced to the corresponding amine (R-NH2) in 85–92% yield. This modification:
Q. How can computational modeling predict binding interactions with biological targets, and what experimental validation is required?
- Molecular docking (AutoDock Vina) : Predicts binding to PARP-1 (ΔG = -9.2 kcal/mol) with H-bonds to Asp766 and π-stacking with Tyr907.
- Molecular dynamics (MD) simulations (GROMACS) : Confirm stability over 100 ns (RMSD < 2.0 Å). Experimental validation via surface plasmon resonance (SPR) shows Kd = 120 nM, aligning with computational predictions .
Data Contradictions and Resolution
- Synthetic yields : Reported yields vary (60–90%) due to solvent purity and catalyst aging. Reproducibility requires strict anhydrous conditions .
- Biological activity : Discrepancies in IC50 values (e.g., 4.2 vs. 8.7 µM) arise from cell line heterogeneity. Standardized assays (e.g., MTT vs. ATP luminescence) are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
